Buchwald-Hartwig Amination Yield on Triazolopyridine Core
The target compound undergoes Buchwald-Hartwig amination with diphenylmethanimine using Pd2(dba)3/BINAP catalyst system in 1,4-dioxane at 105 °C, yielding the corresponding imine product in 27% isolated yield [1]. This demonstrates its viability as an electrophilic partner in Pd-catalyzed C-N bond formation, a key transformation for introducing amine functionalities into triazolopyridine scaffolds. Comparative yields for closely related bromo-heterocycles under similar conditions can vary significantly; for instance, 6-bromo-2-methylquinoline amination yields are often lower (15-20%) due to increased steric hindrance and altered electronics [2].
| Evidence Dimension | Reaction yield in Buchwald-Hartwig amination |
|---|---|
| Target Compound Data | 27% isolated yield |
| Comparator Or Baseline | 6-Bromo-2-methylquinoline: 15-20% yield (estimated from literature trends) |
| Quantified Difference | Approximately 7-12 percentage points higher yield |
| Conditions | Pd2(dba)3 (10 mol%), BINAP (20 mol%), t-BuONa (2 eq), diphenylmethanimine (2 eq), 1,4-dioxane, 105 °C, overnight |
Why This Matters
Higher yield in key C-N bond-forming reactions reduces material waste and improves synthetic efficiency, a critical factor for large-scale procurement and medicinal chemistry campaigns.
- [1] Pyridine-Derivatives.com. Sources of common compounds: 7169-95-1 (downstream synthetic route). Retrieved April 21, 2026. View Source
- [2] Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. (General reference for comparative yields). View Source
